2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound that features both o-tolyl and p-tolyl groups attached to an imidazole ring
Preparation Methods
The synthesis of 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of o-tolyl and p-tolyl groups: These groups can be introduced via Friedel-Crafts alkylation reactions using o-tolyl and p-tolyl halides.
Thioacetamide formation: The final step involves the reaction of the imidazole derivative with thioacetic acid under suitable conditions to form the thioacetamide.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the tolyl groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts.
Scientific Research Applications
2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioacetamide group may also play a role in binding to metal ions or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives with different substituents. For example:
2-((1-(o-tolyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide: This compound has a meta-tolyl group instead of a para-tolyl group.
2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanol: This compound has an ethanol group instead of an acetamide group.
The uniqueness of 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide lies in its specific combination of o-tolyl and p-tolyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-9-15(10-8-13)17-11-21-19(24-12-18(20)23)22(17)16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZCRSWCOAULQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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